REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([C:4](=[O:10])[CH:5]([CH3:9])[C:6]([CH3:8])=[CH2:7])[CH3:3].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:3][C:2]([CH3:11])([C:4](=[O:10])[C:5]([CH3:9])=[C:6]([CH3:8])[CH3:7])[CH3:1]
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Name
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2,2,4,5-tetramethyl-5-hexen-3-one
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Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C(C(=C)C)C)=O)C
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a solution saturated with NaCl, and dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation and distillation of the residue
|
Type
|
DISTILLATION
|
Details
|
followed by fractional distillation
|
Type
|
CUSTOM
|
Details
|
provided a fraction
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C(C(=C(C)C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |